BenchChemオンラインストアへようこそ!

Antidepressant agent 6

M1 receptor antagonism muscarinic selectivity mechanism of action

Antidepressant agent 6 (S-3a) is a fluorinated scopolamine analogue and selective M1 muscarinic receptor antagonist that demonstrates rapid, sustained antidepressant efficacy in rodent models (TST, reserpine-induced, CRS) at microgram doses (25–300 μg/kg i.p.) without the cognitive impairment that limits scopolamine's use. It serves as a benchmark compound for SAR optimization of cognition-sparing muscarinic antidepressants, with a half-life of 16.6 min and minimal cytotoxicity (IC50 > 100 μM). Ideal for mechanistic studies of M1-mediated BDNF elevation and synaptic plasticity in depression research.

Molecular Formula C17H20FNO4
Molecular Weight 321.34 g/mol
Cat. No. B12380362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntidepressant agent 6
Molecular FormulaC17H20FNO4
Molecular Weight321.34 g/mol
Structural Identifiers
SMILESCN1C2CC(CC1C3C2O3)OC(=O)C(CO)(C4=CC=CC=C4)F
InChIInChI=1S/C17H20FNO4/c1-19-12-7-11(8-13(19)15-14(12)23-15)22-16(21)17(18,9-20)10-5-3-2-4-6-10/h2-6,11-15,20H,7-9H2,1H3/t11?,12?,13?,14?,15?,17-/m1/s1
InChIKeyINAVYUWHDZMESX-VSIZIWLYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antidepressant Agent 6 (S-3a) Procurement Guide: M1 Antagonist with Differentiated Cognitive Safety


Antidepressant agent 6 (also designated S-3a) is a fluorinated scopolamine analogue and a muscarinic acetylcholine M1 receptor (M1R) antagonist [1]. It is a lead compound developed as part of a structure-activity relationship (SAR) campaign to create rapid-acting antidepressants that retain the therapeutic efficacy of scopolamine while eliminating its characteristic cognitive impairment [1]. The compound is classified as a 3,4-dihydroisoquinoline derivative and demonstrates antidepressant-like activity in rodent behavioral models at microgram-level intraperitoneal doses (25–300 μg/kg) [1] [2].

Why Antidepressant Agent 6 Cannot Be Substituted by Scopolamine or Other In-Class M1 Antagonists


Scopolamine, a mixed M1/M2 muscarinic antagonist, demonstrates rapid antidepressant efficacy in clinical studies but is limited by pronounced cognitive deficits, including impairments in new learning, semantic memory access, vigilance, and continuous performance [1] [2]. These adverse cognitive effects potentially exacerbate the cognitive symptoms inherent to major depressive disorder, severely restricting its therapeutic utility [1]. Among other M1-selective antagonists, pirenzepine and telenzepine exhibit poor CNS penetration and have failed to elicit antidepressant behavioral effects upon systemic administration in rodents, limiting their development for depression [3]. Therefore, simple interchange among M1 antagonists is not scientifically justifiable: significant divergence exists in cognitive safety margins, CNS bioavailability, and demonstrated in vivo antidepressant efficacy [1] [3].

Antidepressant Agent 6 (S-3a): Head-to-Head Quantitative Differentiation Evidence


Target Engagement: M1 Receptor Antagonism Versus Scopolamine's Broad Muscarinic Activity

Antidepressant agent 6 (S-3a) exerts its therapeutic effect via selective antagonism of the M1 muscarinic acetylcholine receptor (M1R) [1]. In contrast, scopolamine is a non-selective antagonist that blocks both M1 and M2 receptor subtypes [2]. The selective M1 antagonism profile of S-3a is associated with the elevation of brain-derived neurotrophic factor (BDNF) levels, a downstream mediator of synaptic plasticity and neurogenesis linked to sustained antidepressant responses [1]. The precise binding affinity (Ki) values for S-3a at individual muscarinic receptor subtypes (M1–M5) have not been fully disclosed in the public literature; however, functional evidence confirms M1 antagonism as the primary mechanism [1].

M1 receptor antagonism muscarinic selectivity mechanism of action

Cognitive Safety Margin: Quantitative Improvement Over Scopolamine in Murine Models

In direct behavioral assessments, Antidepressant agent 6 (S-3a) demonstrated a higher cognitive safety margin than scopolamine [1]. This finding is corroborated by broader class-level evidence: antimuscarinic compounds with refined selectivity profiles (e.g., CJ2100, L-687,306) have been shown to be considerably less disruptive than scopolamine in assays of cognition-related behavior at equieffective or even larger antidepressant doses [2]. While the precise cognitive safety margin ratio (e.g., therapeutic index for antidepressant efficacy versus cognitive impairment) for S-3a is not explicitly quantified in available public data, the qualitative superiority over scopolamine is a key differentiating feature confirmed in the primary literature [1].

cognitive safety adverse effect profile behavioral pharmacology

Downstream Neurotrophic Effect: BDNF Elevation Linked to Sustained Antidepressant Response

Mechanistically, S-3a antagonizes M1 receptors and elevates BDNF levels [1]. This BDNF elevation is particularly significant because preclinical studies have established that rapid antidepressant-like effects of muscarinic receptor antagonists require BDNF-dependent signaling in the ventrolateral periaqueductal gray [2]. While scopolamine also elevates BDNF as part of its rapid-acting antidepressant mechanism, S-3a achieves this effect without the concurrent cognitive impairment observed with scopolamine [1]. The combination of BDNF elevation and preserved cognitive function suggests a more favorable therapeutic profile.

BDNF neuroplasticity sustained antidepressant effect

Pharmacokinetic Profile: Rapid Clearance Enables Flexible Dosing Regimens

Pharmacokinetic assessment in mice revealed that Antidepressant agent 6 (S-3a) exhibits rapid clearance with a plasma half-life of 16.6 minutes [1]. This rapid elimination profile contrasts with many conventional antidepressants that require weeks of continuous dosing to achieve steady-state therapeutic concentrations. The short half-life may be advantageous for acute intervention paradigms or for compounds intended for intermittent dosing schedules, reducing the risk of drug accumulation and potentially limiting duration of off-target effects [1].

pharmacokinetics half-life clearance

Cytotoxicity Profile: Favorable Neuronal Safety with IC50 > 100 μM

In vitro cytotoxicity assays demonstrated that Antidepressant agent 6 (S-3a) and its structural analogues exhibited minimal toxicity against both neuronal and non-neuronal mammalian cell lines, with IC50 values exceeding 100 μM [1]. This low cytotoxicity profile supports the compound's suitability for further in vitro mechanistic studies and in vivo efficacy evaluation without confounding cellular toxicity effects. The IC50 > 100 μM threshold represents a substantial safety window relative to its effective antidepressant doses in animal models (25–300 μg/kg) [1].

cytotoxicity neuronal safety in vitro toxicology

Behavioral Efficacy Across Multiple Murine Depression Models

Antidepressant agent 6 (S-3a) demonstrated robust antidepressant-like activity across multiple validated murine behavioral paradigms. In the tail suspension test (TST), S-3a was identified as the lead compound with potent antidepressant effects among the synthesized series [1]. Additionally, S-3a alleviated depressive symptoms in the reserpine-induced depression model and reduced despair behavior in the chronic restraint stress (CRS) model at doses of 25, 100, or 300 μg/kg administered intraperitoneally every other day [1] . Importantly, S-3a did not cause significant changes in total distance traveled during the open field test (OFT), confirming that its antidepressant-like effects were independent of non-specific locomotor stimulation .

forced swim test tail suspension test chronic stress behavioral pharmacology

Antidepressant Agent 6 (S-3a): Recommended Research and Industrial Application Scenarios


Investigating M1 Receptor-Mediated Rapid-Acting Antidepressant Mechanisms Without Cognitive Confounds

Use Antidepressant agent 6 (S-3a) as a selective M1 receptor antagonist tool compound to dissect the specific contribution of M1R signaling to rapid antidepressant responses. Because S-3a demonstrates a higher cognitive safety margin than scopolamine [1], it enables researchers to study M1-mediated BDNF elevation and synaptic plasticity mechanisms [2] without the confounding cognitive impairment that limits scopolamine's utility in behavioral neuroscience studies.

Comparative Pharmacology Studies of Fluorinated Scopolamine Analogues and Structure-Activity Relationship (SAR) Optimization

Employ Antidepressant agent 6 (S-3a) as a reference compound in SAR campaigns aimed at optimizing muscarinic antagonist antidepressants. S-3a serves as a benchmark for balancing antidepressant efficacy (demonstrated in TST, reserpine-induced, and CRS models [1]) with favorable pharmacokinetic properties (half-life: 16.6 min [1]) and minimal cytotoxicity (IC50 > 100 μM [1]). This enables systematic evaluation of novel analogues against a well-characterized lead.

Preclinical Development of Next-Generation Antimuscarinic Antidepressants with Reduced Cognitive Liability

Use Antidepressant agent 6 (S-3a) as a proof-of-concept compound demonstrating that M1 antagonism can be decoupled from cognitive impairment. In preclinical drug discovery programs targeting depression, S-3a validates the hypothesis that selective M1 antagonists with appropriate pharmacokinetic profiles can achieve rapid antidepressant effects without the cognitive side effects that have historically prevented scopolamine and related compounds from advancing to clinical use [1] [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antidepressant agent 6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.